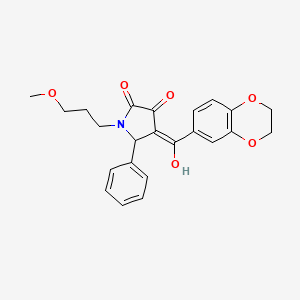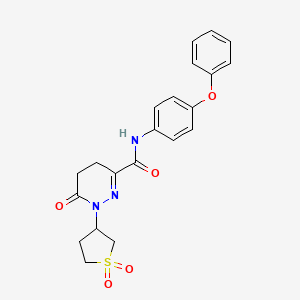![molecular formula C27H19FN2O4S B11129963 1-(6-fluoro-1,3-benzothiazol-2-yl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11129963.png)
1-(6-fluoro-1,3-benzothiazol-2-yl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of benzothiazole, benzofuran, and pyrrolone moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-fluoro-1,3-benzothiazol-2-yl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic synthesis. Key steps may include:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable fluorinated carboxylic acid derivative.
Construction of the Benzofuran Ring: This involves the cyclization of a phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Pyrrolone Formation: The final step involves the condensation of the benzothiazole and benzofuran intermediates with a suitable diketone or ketoester under controlled conditions to form the pyrrolone ring.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow techniques to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and benzofuran moieties, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products: The major products of these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Applications De Recherche Scientifique
1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole and benzofuran moieties are known to interact with biological macromolecules, potentially inhibiting enzyme activity or altering receptor signaling pathways.
Comparaison Avec Des Composés Similaires
1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one: Lacks the benzofuran moiety, which may alter its biological activity.
1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-thione: Contains a thione group instead of a carbonyl, potentially affecting its reactivity and interactions.
Uniqueness: The unique combination of benzothiazole, benzofuran, and pyrrolone moieties in 1-(6-fluoro-1,3-benzothiazol-2-yl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its structural complexity and potential for diverse chemical modifications further enhance its utility in scientific research.
Propriétés
Formule moléculaire |
C27H19FN2O4S |
|---|---|
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
(4Z)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H19FN2O4S/c1-14-11-17-12-16(7-10-20(17)34-14)24(31)22-23(15-5-3-2-4-6-15)30(26(33)25(22)32)27-29-19-9-8-18(28)13-21(19)35-27/h2-10,12-14,23,31H,11H2,1H3/b24-22- |
Clé InChI |
UADQZKWQXMXLLK-GYHWCHFESA-N |
SMILES isomérique |
CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)C4=NC5=C(S4)C=C(C=C5)F)C6=CC=CC=C6)/O |
SMILES canonique |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)C4=NC5=C(S4)C=C(C=C5)F)C6=CC=CC=C6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide](/img/structure/B11129883.png)
![2-({3-[(3,4-dimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11129890.png)
![4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B11129895.png)
![(3Z)-3-{2-[(E)-2-(4-fluorophenyl)ethenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11129901.png)
![1-(4-Methoxyphenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129921.png)
![2-[(3Z)-2-oxo-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11129931.png)


![1-(3,4-Dimethoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129944.png)
![1-[4-(Propan-2-yl)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129950.png)

![benzyl 5-[(E)-2-(2-methoxyphenyl)ethenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11129956.png)
![N-[2-(cyanomethyl)-4-phenyl-1,3-thiazol-5-yl]benzamide](/img/structure/B11129970.png)
![(5Z)-5-[(5-methylfuran-2-yl)methylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11129973.png)
